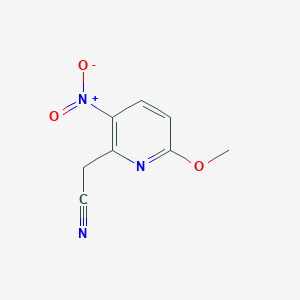
2-Aminoacetophenone hydrochloride
Overview
Description
Phenacylamine hydrochloride, also known as 2-aminoacetophenone hydrochloride, is an organic compound with the molecular formula C8H10ClNO. It is a crystalline solid that is slightly yellow to beige in color. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Phenacylamine hydrochloride can be synthesized through several methods:
Delepine Reaction: This involves the hydrolysis of the quaternary salt obtained from phenacyl bromide and hexamethylenetetramine.
Gabriel Reaction: This method involves the hydrolysis of N-phenacylphthalimide.
Reduction or Catalytic Hydrogenation: This method involves the reduction or catalytic hydrogenation of α-oximinoacetophenone.
In an industrial setting, the synthesis typically involves the reaction of α-phenylethylamine with tert-butyl hypochlorite in dry benzene, followed by the addition of sodium methoxide in anhydrous methanol .
Chemical Reactions Analysis
Phenacylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common reagents used in these reactions include tert-butyl hypochlorite, sodium methoxide, and anhydrous methanol . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Phenacylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phenacylamine hydrochloride involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, and its amine group can participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Phenacylamine hydrochloride can be compared with other similar compounds such as:
2-Amino-1-phenylethanol: This compound has a similar structure but differs in its functional groups and reactivity.
2′-Aminoacetophenone: This compound is closely related but lacks the hydrochloride group.
O-Benzylhydroxylamine hydrochloride: This compound has different functional groups and applications.
Phenacylamine hydrochloride is unique due to its specific reactivity and applications in various fields.
Properties
IUPAC Name |
2-amino-1-phenylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5H,6,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXGFPPAIUELDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884168 | |
| Record name | Ethanone, 2-amino-1-phenyl-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5468-37-1 | |
| Record name | 2-Aminoacetophenone hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5468-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5468-37-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25398 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 2-amino-1-phenyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 2-amino-1-phenyl-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aminomethylphenylketone hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.352 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main reaction Phenacylamine Hydrochloride is known for in the context of these research papers?
A1: Phenacylamine Hydrochloride is primarily used as a building block for synthesizing substituted pyrroles and guanine 7-oxide derivatives. [, , ] For example, it reacts with β-Aminoenones to yield a mixture of 2- and 3-acylpyrroles. This reaction proceeds in two steps: first, forming an isolable β-phenacylaminoenone intermediate and then cyclizing to produce the final pyrrole products. The specific product ratio (2- vs. 3-acylpyrrole) depends on the substituents present on the initial reactants. []
Q2: Can you provide an example of how Phenacylamine Hydrochloride is used in the synthesis of a specific molecule?
A2: One prominent example is the synthesis of the antitumor antibiotic Guanine 7-oxide. [] Researchers utilized Phenacylamine Hydrochloride to create various N-substituted phenacylamine hydrochloride intermediates by reacting it with different primary amines. These intermediates were then condensed with chloropyrimidinone, followed by cyclization, ultimately yielding a series of 9-substituted Guanine 7-oxide derivatives. This synthesis pathway highlights the versatility of Phenacylamine Hydrochloride in constructing complex molecules with potential therapeutic applications. []
Q3: Are there any alternative synthetic routes that avoid using transition metals for synthesizing 3-Alkynylpyrrole-2-carboxylates?
A3: Yes, one of the research papers describes a transition metal-free method for synthesizing 3-Alkynylpyrrole-2-carboxylates. [] This method utilizes Phenacylamine Hydrochloride or glycine esters, reacting them with diynones. The reaction proceeds through a Michael addition followed by intramolecular cyclodehydration, efficiently yielding the desired pyrrole products with water as the sole byproduct. This approach offers a potentially more sustainable and environmentally friendly alternative to traditional transition metal-catalyzed reactions. []
Q4: How does the structure of the starting materials impact the outcome of reactions involving Phenacylamine Hydrochloride?
A4: The structure of the starting materials, particularly the substituents present, plays a crucial role in determining the reaction pathway and product selectivity. [] For instance, when reacting with β-Aminoenones, the substituents on both the enone and the Phenacylamine Hydrochloride influence whether the reaction favors the formation of 2-acylpyrroles, 3-acylpyrroles, or a mixture of both. Understanding these structure-activity relationships is essential for designing synthetic strategies and predicting the outcomes of reactions involving Phenacylamine Hydrochloride. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B45535.png)






